4-(4-Chlorophenyl)cyclohexanol
Description
Role as a Synthetic Intermediate:
The primary significance of 4-(4-chlorophenyl)cyclohexanol in organic synthesis lies in its utility as a precursor to other valuable compounds. Through oxidation reactions, the hydroxyl group can be converted to a ketone, yielding 4-(4-chlorophenyl)cyclohexanone (B27520). This ketone is a crucial intermediate in the synthesis of various pharmaceutical agents, including antihistamines and anti-inflammatory drugs. Conversely, reduction of the related 4-(4-chlorophenyl)cyclohexanecarboxylic acid can produce this compound.
The synthesis of this compound itself can be achieved through methods such as the hydrogenation of 4-(4-chlorophenyl)cyclohexanone. The stereochemistry of the hydroxyl group, whether it is in the cis or trans position relative to the chlorophenyl group, is a critical aspect of its synthetic applications and is a subject of ongoing research. acs.org
Applications in Materials Science:
The rigid cyclohexane (B81311) core combined with the polar chlorophenyl group gives this compound and its derivatives properties that are of interest in materials science. While direct applications are still being explored, related structures, such as those containing a biphenyl (B1667301) moiety, are known to form the basis of liquid crystals. The synthesis of 4-(4'-alkylcyclohexyl)cyclohexanol from biphenyl highlights the potential for creating materials with specific liquid crystalline properties. google.com The structural characteristics of this compound suggest its potential as a component in the design of new liquid crystals, polymers, and other advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOIMBDVTMGGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 4 4 Chlorophenyl Cyclohexanol
Oxidative Transformations of the Hydroxyl Functionality in 4-(4-Chlorophenyl)cyclohexanol
The secondary alcohol group in this compound is readily susceptible to oxidation, a fundamental transformation that converts it into the corresponding ketone, 4-(4-chlorophenyl)cyclohexanone (B27520). nih.gov This reaction is a cornerstone in the derivatization of this scaffold, as the resulting ketone is a key intermediate for numerous subsequent modifications. medjpps.com
A variety of oxidizing agents can be employed to achieve this transformation, with the choice of reagent often depending on the desired yield, selectivity, and reaction conditions. libretexts.org Common laboratory-scale methods include the use of chromium-based reagents, such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), or pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is considered a milder oxidant, capable of converting secondary alcohols to ketones efficiently without significant side reactions. libretexts.org
More contemporary and environmentally benign methods are also applicable. The Oppenauer oxidation, which uses a catalyst like aluminum isopropoxide with acetone (B3395972) serving as both the solvent and the hydrogen acceptor, is a classic method for oxidizing secondary alcohols. alfa-chemistry.com Ruthenium-catalyzed hydrogen-transfer processes offer another efficient route. acs.org Additionally, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation, often using sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant, provides a selective and scalable method for converting secondary alcohols to ketones under mild conditions. acs.org For instance, the oxidation of this compound to 4-(4-chlorophenyl)cyclohexanone has been reported with an 87% yield using NaClO.
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent/System | Description | Product from this compound |
|---|---|---|
| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, often prepared as the Jones reagent. libretexts.org | 4-(4-Chlorophenyl)cyclohexanone |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, suitable for high-yield conversions to aldehydes or ketones. libretexts.org | 4-(4-Chlorophenyl)cyclohexanone |
| Oppenauer Oxidation | Uses a metal alkoxide catalyst (e.g., aluminum isopropoxide) with a ketone as the oxidant. alfa-chemistry.com | 4-(4-Chlorophenyl)cyclohexanone |
Reductive Modifications of this compound Derivatives
Reductive strategies involving this compound and its derivatives primarily focus on the interconversion of the alcohol and ketone functionalities. The ketone, 4-(4-chlorophenyl)cyclohexanone, obtained from the oxidation of the parent alcohol, can be efficiently reduced back to this compound. This reversible transformation is valuable in synthetic pathways that require temporary protection or modification of the hydroxyl group.
Standard reducing agents for this conversion include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695), is a mild and selective reagent for reducing ketones in the presence of other functional groups, making it a common choice for this transformation. medjpps.com For example, the reduction of 4-(4-chlorophenyl)cyclohexanone with NaBH₄ in methanol is a key step in certain synthetic routes. medjpps.com Lithium aluminum hydride is a more powerful reducing agent and would also effectively perform this reduction, though its higher reactivity requires more stringent anhydrous conditions.
Beyond the carbonyl group, the chloro-substituent on the phenyl ring can also be a target for reductive modification, although this typically requires harsher conditions. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, can potentially achieve reductive dehalogenation, converting the 4-chlorophenyl group to a phenyl group. This modification can be used to synthesize analogs for structure-activity relationship (SAR) studies, comparing the biological or chemical properties of the chlorinated versus non-chlorinated compounds.
Nucleophilic and Electrophilic Substitution Reactions on the this compound Scaffold
The this compound structure allows for both nucleophilic substitution at the hydroxyl-bearing carbon and electrophilic substitution on the aromatic ring.
Nucleophilic Substitution: The hydroxyl group is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the -OH group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) would convert the alcohol to a tosylate. This activated intermediate can then readily undergo Sₙ2 reaction with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups at the 4-position of the cyclohexane (B81311) ring. mdpi.com
Electrophilic Aromatic Substitution: The chlorophenyl ring in this compound can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating but ortho, para-directing substituent. mlsu.ac.in Since the para position is already occupied by the cyclohexanol (B46403) ring, further substitution is directed to the positions ortho to the chlorine atom (C2' and C6' of the phenyl ring). Standard electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts reactions can be performed, though the deactivated nature of the ring may require more forcing conditions than for benzene (B151609) itself. masterorganicchemistry.com These reactions provide a route to di-substituted phenyl derivatives, further expanding the chemical diversity of the scaffold.
Design and Synthesis of Functionalized this compound Derivatives for Research Purposes
Hydrazones are a class of organic compounds with the R₁R₂C=NNR₃R₄ structure, known for their diverse biological activities. The synthesis of hydrazone conjugates from the this compound scaffold typically begins with the corresponding carboxylic acid analogue, 4-(4-chlorophenyl)cyclohexane carboxylic acid. asianpubs.org
A common synthetic route involves a multi-step process:
Esterification: The carboxylic acid is first converted to its methyl or ethyl ester.
Hydrazide Formation: The ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol under reflux to form the corresponding carbohydrazide (B1668358), 4-(4-chlorophenyl)cyclohexane carbohydrazide.
Hydrazone Synthesis: This carbohydrazide intermediate is then condensed with a variety of aldehydes or ketones in an alcoholic solvent, often with a catalytic amount of acid, to yield the final hydrazone derivatives. asianpubs.orgresearchgate.net
Research has shown that novel hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid exhibit significant in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. asianpubs.org The nature of the substituent on the aldehyde or ketone used in the final step plays a crucial role in the biological activity, with heterocyclic rings like pyridine and quinoline (B57606) showing particularly potent effects. asianpubs.org
Table 2: Synthesis of Hydrazone Derivatives
| Step | Reactants | Product |
|---|---|---|
| 1 | 4-(4-Chlorophenyl)cyclohexane carboxylic acid, Methanol, H₂SO₄ | Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate |
| 2 | Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate, Hydrazine hydrate | 4-(4-Chlorophenyl)cyclohexane carbohydrazide |
The ketone derivative, 4-(4-chlorophenyl)cyclohexanone, is a valuable precursor for the synthesis of various heterocyclic systems. The carbonyl group and the adjacent α-carbons provide the reactivity needed for cyclization reactions.
One prominent example is the Fischer indole (B1671886) synthesis. The reaction of 4-(4-chlorophenyl)cyclohexanone with a substituted phenylhydrazine (B124118) (e.g., 4-chlorophenylhydrazine) in an acidic medium leads to the formation of a tetrahydrocarbazole derivative. jmchemsci.comjmchemsci.com This reaction constructs a fused indole ring system onto the cyclohexane frame, creating a rigid, polycyclic structure of potential interest in medicinal chemistry.
Other heterocyclic systems can also be accessed. For instance, condensation reactions with various bifunctional reagents can lead to the formation of fused pyrimidines, thiazoles, or pyrazoles. researchgate.net The reaction of 4-substituted cyclohexanones with hydrazines and a Vilsmeier-Haack reagent (POCl₃/DMF) can afford tetrahydroindazole (B12648868) derivatives. grafiati.com Furthermore, spiro-heterocycles can be synthesized by reacting the ketone with appropriate reagents, creating complex three-dimensional structures. For example, reaction with aminothiophenol could lead to spiro-benzothiazines. grafiati.com
To probe structure-function relationships, more complex modifications are often introduced onto the this compound scaffold. These modifications aim to alter specific properties like lipophilicity, hydrogen bonding capacity, or steric profile to understand their effect on biological activity or chemical properties.
Examples of such modifications include:
Introduction of Amino Groups: The synthesis of aminomethyl derivatives, such as 4-(aminomethyl)-4-(4-chlorophenyl)cyclohexanol, introduces a basic nitrogen atom and an additional chiral center, significantly altering the molecule's physicochemical properties and potential biological interactions.
Esterification and Acylation: The hydroxyl group can be esterified with various carboxylic acids or anhydrides. For example, reaction with acetic anhydride (B1165640) yields the corresponding acetate (B1210297) ester, 4-acetoxy-4-(4-chlorophenyl)cyclohexane. prepchem.com This masks the hydrogen-bonding donor ability of the alcohol and increases lipophilicity.
Bioisosteric Replacement: The chlorine atom can be replaced with other groups like fluorine, bromine, or a trifluoromethyl group to systematically study the effect of halogen substitution on activity.
Linker Conjugation: The scaffold can be incorporated into larger molecules, such as drug conjugates, by attaching it via a linker. For instance, 1-(4-chlorophenyl)cyclohexane-1-carboxylic acid has been used as a component in a linker system for drug delivery, where its properties were found to facilitate the controlled release of an active drug. frontiersin.org
These advanced modifications are crucial in medicinal chemistry and materials science for optimizing the performance of molecules based on the this compound core.
Stereochemical Investigations and Conformational Analysis of 4 4 Chlorophenyl Cyclohexanol
Conformational Preferences of the Cyclohexanol (B46403) Ring System in 4-(4-Chlorophenyl)cyclohexanol
The cyclohexanol ring in this compound, like cyclohexane (B81311) itself, predominantly adopts a chair conformation to minimize steric and torsional strain. gmu.edu In this conformation, the substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). gmu.edu The relative stability of the two possible chair conformations is determined by the steric bulk of the substituents.
For this compound, two diastereomers exist: cis and trans. The conformational preference for each isomer is dictated by the energetic favorability of placing the bulky 4-chlorophenyl and hydroxyl groups in equatorial positions to alleviate steric hindrance.
trans-4-(4-Chlorophenyl)cyclohexanol : In the trans isomer, the 4-chlorophenyl and hydroxyl groups are on opposite sides of the ring. The most stable conformation is the one where both of these bulky groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are significant sources of steric strain.
cis-4-(4-Chlorophenyl)cyclohexanol : In the cis isomer, the substituents are on the same side of the ring. This necessitates that one bulky group occupies an axial position while the other is equatorial. Due to the larger size of the 4-chlorophenyl group compared to the hydroxyl group, the conformation where the 4-chlorophenyl group is equatorial and the hydroxyl group is axial is generally more stable. However, the energy difference between the two possible chair conformations (one with axial hydroxyl and the other with axial 4-chlorophenyl) is smaller than in the trans isomer, leading to a more dynamic equilibrium.
Computational studies and dipole moment measurements on related compounds, such as 4-(p-chlorophenyl)cyclohexanone, have shown that the energy of an axial phenyl group is significantly higher (around 2.0 kcal/mol) than that of an equatorial one, reinforcing the preference for the equatorial position. researchgate.net
Table 1: Conformational Preferences of this compound Isomers
| Isomer | More Stable Conformation | Substituent Positions |
| trans | Diequatorial | 4-Chlorophenyl: Equatorial, Hydroxyl: Equatorial |
| cis | Equatorial-Axial | 4-Chlorophenyl: Equatorial, Hydroxyl: Axial |
Diastereomeric and Enantiomeric Resolution Strategies for this compound
The synthesis of this compound often results in a mixture of cis and trans diastereomers. Their separation is crucial for studying the properties of each isomer individually and for applications where a specific stereoisomer is required.
Diastereomeric Resolution: The separation of cis and trans isomers of this compound and its precursors can often be achieved through physical methods that exploit their different physical properties, such as solubility. google.com Selective crystallization is a common technique where one isomer is preferentially crystallized from a suitable solvent, leaving the other in the mother liquor. google.com For instance, in the synthesis of related compounds, it has been observed that in cyclohexane, one isomer can be more soluble than the other, allowing for separation through recrystallization. google.com
Enantiomeric Resolution: Since this compound possesses a chiral center, each diastereomer (cis and trans) exists as a pair of enantiomers. Separating these enantiomers, a process known as chiral resolution, requires the use of chiral agents or methods.
Common strategies for enantiomeric resolution include:
Chiral Chromatography : This is a powerful technique for separating enantiomers. mz-at.de It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this purpose. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a widely used method. chula.ac.th
Formation of Diastereomeric Derivatives : This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional techniques like crystallization. ekb.eg After separation, the chiral auxiliary is removed to yield the pure enantiomers.
Table 2: Resolution Strategies for this compound Stereoisomers
| Resolution Type | Method | Principle |
| Diastereomeric | Selective Crystallization | Differential solubility of cis and trans isomers in a specific solvent. google.com |
| Enantiomeric | Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mz-at.de |
| Enantiomeric | Diastereomeric Derivative Formation | Conversion of enantiomers into diastereomers with different physical properties. ekb.eg |
Influence of Stereochemistry on Chemical Reactivity and Biological Recognition
The spatial arrangement of atoms in stereoisomers is not merely a structural curiosity; it has a profound impact on their chemical reactivity and how they are recognized by biological systems. windows.netrsc.org
Chemical Reactivity: The accessibility of the hydroxyl group in cis- and trans-4-(4-chlorophenyl)cyclohexanol differs due to its axial or equatorial positioning. An equatorial hydroxyl group in the trans isomer is generally more sterically accessible to reagents than the axial hydroxyl group in the cis isomer. This can lead to different reaction rates for processes such as esterification or oxidation. For example, oxidation of the hydroxyl group to a ketone would proceed via different transition states for the two isomers, potentially affecting the reaction kinetics.
Biological Recognition: In a biological context, the precise three-dimensional shape of a molecule is often critical for its activity. Enzymes and receptors are themselves chiral and will interact differently with the enantiomers of a chiral molecule. The trans isomers of related drug intermediates are often found to have higher metabolic stability, which can be attributed to reduced steric hindrance in enzyme-binding pockets. Although specific biological activity data for this compound is not extensively detailed in the provided search results, it is a well-established principle that stereoisomers can exhibit vastly different pharmacological effects. mz-at.de
Spectroscopic and Diffraction-Based Stereostructural Elucidation Methodologies
A variety of analytical techniques are employed to determine the stereostructure of this compound, providing detailed information about the connectivity and three-dimensional arrangement of its atoms.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules, including their stereochemistry. mdpi.comresearchgate.netresearchgate.net In the context of this compound, the coupling constants between protons on the cyclohexane ring can help distinguish between cis and trans isomers. Axial and equatorial protons have different chemical shifts and coupling patterns, which can be used to infer the conformation of the ring and the relative orientation of the substituents.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For this compound, the characteristic absorption band for the hydroxyl (O-H) group would be a key feature in the spectrum.
Diffraction-Based Methods:
X-ray Crystallography : Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a crystalline compound. mkuniversity.ac.inmeasurlabs.com This technique can unambiguously establish the relative and absolute stereochemistry of the molecule, providing precise bond lengths, bond angles, and conformational details. mkuniversity.ac.ingoogle.com For instance, X-ray analysis can confirm the chair conformation of the cyclohexane ring and the equatorial positioning of the substituents in the trans isomer.
Table 3: Spectroscopic and Diffraction Data for Structural Elucidation
| Technique | Information Obtained |
| ¹H NMR | Proton environment, coupling constants, stereochemical relationships. mdpi.comnih.gov |
| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons. mdpi.com |
| IR Spectroscopy | Presence of functional groups (e.g., -OH). researchgate.net |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, absolute configuration. mkuniversity.ac.inmeasurlabs.com |
Computational Chemistry and Theoretical Studies on 4 4 Chlorophenyl Cyclohexanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a microscopic view of the molecule's electron distribution and its inherent reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govdokumen.pub For organic compounds like 4-(4-Chlorophenyl)cyclohexanol, hybrid functionals such as B3LYP (Becke's 3-parameter Lee-Yang-Parr) are frequently employed in combination with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. materialsciencejournal.org These calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms and calculating various structural parameters like bond lengths and angles. materialsciencejournal.org
Studies on similar molecules, such as other chlorophenyl derivatives, utilize DFT to explore their structural, electronic, and spectroscopic characteristics. materialsciencejournal.orgmdpi.com The wB97XD functional, which includes long-range corrections, has been noted as particularly effective for describing hydrogen bonding interactions, a key feature of cyclohexanol (B46403) derivatives. mdpi.com The output of these calculations provides a foundational understanding of the molecule's ground state properties.
Table 1: Typical Parameters in DFT Calculations for Related Compounds
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Functional | B3LYP, wB97XD | Approximates the exchange-correlation energy. |
| Basis Set | 6-311G(d,p) | Describes the atomic orbitals of the system. |
| Environment | Gas Phase or Solvated | Simulates the molecule in isolation or in a solvent. |
| Calculation Type | Geometry Optimization | Finds the lowest energy (most stable) structure. |
| Calculation Type | Frequency Analysis | Confirms a true energy minimum and predicts vibrational spectra. |
This table is illustrative of common methodologies used in the computational study of organic molecules.
Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. numberanalytics.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the HOMO to the LUMO. malayajournal.org
In computational studies of molecules containing a 4-chlorophenyl group, the HOMO is often localized over the phenyl ring, while the LUMO can be distributed across different parts of the molecule. malayajournal.org For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating significant charge transfer potential within the molecule. malayajournal.org This type of analysis for this compound would pinpoint the regions of the molecule most likely to participate in chemical reactions.
Table 2: Example FMO Data from a Related Chlorophenyl Compound
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.2822 | Electron-donating capability |
| LUMO | -1.2715 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.0106 | Indicator of chemical reactivity and stability |
Data sourced from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole to illustrate the concept. malayajournal.org
Density Functional Theory (DFT) Methodologies Applied to this compound
Molecular Dynamics Simulations and Conformational Landscape Exploration of this compound
The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. gmu.edu For a substituted cyclohexane like this compound, the substituents (the -OH and 4-chlorophenyl groups) can occupy either axial or equatorial positions. Conformational analysis, the study of these different spatial arrangements, is crucial for understanding stability. lumenlearning.com Generally, conformers with bulky substituents in the equatorial position are more stable due to fewer unfavorable 1,3-diaxial interactions. libretexts.org
Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and dynamic behavior of molecules over time. riken.jp By simulating the atomic movements of this compound, often in a solvent environment, MD can reveal the equilibrium between different chair conformations and the energy barriers for conversion. aps.org Such simulations provide a spatiotemporal description of the molecule's flexibility and its interactions with its surroundings, which is critical for understanding its behavior in a biological or chemical system.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. DFT calculations can compute harmonic vibrational frequencies, which can be directly compared with experimental FT-IR and FT-Raman spectra to assign specific absorption bands to molecular vibrations, such as O-H or C-Cl stretching. materialsciencejournal.orgresearchgate.net
Furthermore, computational methods can elucidate intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites that are prone to interaction. malayajournal.org For crystalline materials, Hirshfeld surface analysis is a technique used to quantify the various intermolecular contacts (like hydrogen bonds and van der Waals forces) that stabilize the crystal lattice. mdpi.comresearchgate.net These predictive tools are invaluable for understanding how this compound interacts with itself and with other molecules.
In Silico Screening and Drug Design Principles Applied to this compound Analogues
The core structure of this compound can serve as a scaffold for the design of new molecules with potential therapeutic applications. In silico screening is a computational strategy used to design and evaluate a large library of analogues for their potential biological activity and drug-like properties before committing to their synthesis. f1000research.com
This process involves several stages. First, analogues are designed by modifying the parent structure. These virtual compounds are then docked into the binding site of a biological target (such as a protein or enzyme) to predict their binding affinity. nih.gov Algorithms like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the chemical structure. mdpi.com Additionally, computational tools are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which helps to assess whether the analogues have favorable pharmacokinetics and satisfy criteria like Lipinski's rule of five. nanobioletters.com This multi-faceted computational approach allows for the rational design and prioritization of promising derivatives of this compound for further experimental investigation.
Biological and Pharmacological Research Aspects of 4 4 Chlorophenyl Cyclohexanol and Its Derivatives
In Vitro Pharmacological Profiling and Mechanistic Studies
The versatility of the 4-(4-chlorophenyl)cyclohexanol core has prompted extensive in vitro evaluation of its derivatives, revealing promising activities across different biological domains.
Investigations into Anticancer Activity Mechanisms
Derivatives of the closely related 4-(4-chlorophenyl)cyclohexanone (B27520) have demonstrated notable anticancer properties. For instance, pyridine-dicarboxamide derivatives of cyclohexanone (B45756) have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov One such derivative, substituted with a p-chlorophenyl group, exhibited an IC₅₀ value of 7 ± 1.12 μM against ER-negative breast cancer cells (MDA-MB-231) and 8 ± 0.89 μM against HepG2 liver cancer cells. nih.gov Further modifications, such as the inclusion of a p-trifluoromethylphenyl group and a chloropyridine moiety, resulted in a compound with even stronger activity against MDA-MB-231 cells (IC₅₀ = 5 ± 0.25 μM) and high efficacy against HuH-7 liver cancer cells (IC₅₀ = 4.5 ± 0.3 µM). nih.gov These findings highlight the potential of the substituted cyclohexanone framework in developing potent anticancer agents. The mechanism of action for some of these derivatives is thought to involve the induction of apoptosis and cell cycle arrest through pathways like NF-κB and MAPK. frontiersin.org
Thiosemicarbazide (B42300) derivatives bearing a 4-chlorophenyl group have also been investigated for their anticancer potential. Research has shown that these compounds can display significant activity against cell lines such as MCF-7 breast cancer cells. mdpi.com The proposed mechanism for some thiosemicarbazide derivatives involves the induction of oxidative stress and disruption of DNA repair, ultimately leading to apoptosis in cancer cells. mdpi.com
Antimicrobial Efficacy and Spectrum Studies
The 4-(4-chlorophenyl)cyclohexane backbone has been a focal point in the synthesis of novel antibacterial agents. Hydrazone derivatives synthesized from 4-(4-chlorophenyl)cyclohexane carboxylic acid have been evaluated for their in vitro activity against both Gram-positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. asianpubs.org Structure-activity relationship (SAR) studies revealed that derivatives incorporating nitrogen-containing heterocyclic rings like pyridine (B92270), quinoline (B57606), imidazole, and indole (B1671886) exhibited significant antibacterial activity. asianpubs.org In contrast, those with benzo[b]furan, furan (B31954), and thiophene (B33073) moieties showed good, but comparatively lesser, activity. asianpubs.org For example, certain hydrazone derivatives displayed moderate activity with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 µg/mL against S. aureus and E. coli.
The following table summarizes the antibacterial activity of some hydrazone derivatives:
| Derivative Type | Bacterial Strain | MIC (µg/mL) |
| Hydrazone with nitrogen heterocyclic ring | S. aureus | Significant Activity |
| Hydrazone with nitrogen heterocyclic ring | E. coli | Significant Activity |
| Hydrazone with benzo[b]furan moiety | S. aureus | Good Activity |
| Hydrazone with benzo[b]furan moiety | E. coli | Good Activity |
| Hydrazone with furan moiety | S. aureus | Good Activity |
| Hydrazone with furan moiety | E. coli | Good Activity |
| Hydrazone with thiophene moiety | S. aureus | Good Activity |
| Hydrazone with thiophene moiety | E. coli | Good Activity |
| (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide | S. aureus | 32-64 |
| (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide | E. coli | 32-64 |
Enzyme Target Identification and Inhibition Kinetics
While direct enzyme inhibition studies on this compound itself are not extensively documented, derivatives of the core structure have been investigated as enzyme inhibitors. For example, pyrazole (B372694) derivatives, which can be conceptually related to the substituted cyclohexane (B81311) framework, have been shown to inhibit enzymes like arylamine N-acetyltransferase in prokaryotes. globalresearchonline.net The general approach for identifying protein targets for bioactive compounds often involves methods like activity-based protein profiling (ABPP) and compound-centered chemical proteomics (CCCP). frontiersin.orgdrughunter.com These techniques utilize chemical probes to "fish out" and identify the protein targets from cell lysates. drughunter.com For instance, ABPP has been used to identify targets of various natural products by using probes that covalently react with the active sites of specific enzyme classes. drughunter.com
Receptor Binding and Neurotransmitter System Modulation
The structural motif of a substituted phenyl group attached to a cyclohexane ring is present in molecules that interact with neurotransmitter systems. For instance, 4-(aminomethyl)-4-(3-chlorophenyl)cyclohexanol (B1334573) has been studied for its potential to bind to serotonin (B10506) receptors, which could influence mood and anxiety pathways. The aminomethyl group is thought to facilitate binding to molecular targets like receptors. Furthermore, spirocyclic cyclohexanol (B46403) derivatives have been investigated for their affinity to the nociceptin/orphanin FQ receptor, indicating a potential role in modulating pain. google.com The structural features of the 4-chlorophenyl and hydroxyl groups on the cyclohexane ring are crucial for these interactions.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are crucial for optimizing the therapeutic potential of the this compound scaffold. As mentioned in the antimicrobial section, the nature of the heterocyclic ring attached to the hydrazone derivative of 4-(4-chlorophenyl)cyclohexane carboxylic acid significantly influences its antibacterial potency. asianpubs.org Nitrogen-containing heterocycles generally confer stronger activity. asianpubs.org
In the context of anesthetic and analgesic properties, studies on ketamine esters with substituted aromatic rings have provided insights into SAR. Generally, 2- and 3-substituted compounds on the phenyl ring were more active than 4-substituted ones. mdpi.com The stereochemistry of the cyclohexanol ring, particularly the orientation of the hydroxyl group (axial vs. equatorial), also plays a critical role in determining the biological activity of its derivatives.
This compound as a Privileged Scaffold for Rational Drug Design
A "privileged scaffold" is a molecular framework that can bind to multiple, unrelated biological targets, making it a valuable starting point for drug discovery. nih.govnih.gov The 4-phenylcyclohexane motif, a core component of this compound, can be considered a privileged structure due to its presence in a variety of biologically active compounds. nih.gov Its conformational flexibility and the ability to introduce diverse substituents at multiple positions on both the cyclohexane and phenyl rings allow for the creation of large and diverse chemical libraries. mdpi.com
The cyclohexane ring provides a three-dimensional structure that can mimic peptide backbones, while the 4-chlorophenyl group can engage in various interactions with biological targets, including hydrophobic and halogen bonding. nih.gov This versatility has been exploited in the design of compounds targeting a range of receptors and enzymes. The chromone (B188151) scaffold, which also features a bicyclic system, is another example of a privileged structure that has been extensively used in drug discovery to develop anti-inflammatory, anticancer, and antimicrobial agents. researchgate.net The principles learned from such established privileged scaffolds can be applied to further explore the potential of the this compound framework in developing novel therapeutics.
Preclinical Evaluation of Pharmacodynamic and Pharmacokinetic Profiles of Research Candidates
The preclinical assessment of novel chemical entities is a critical phase in the drug discovery and development process. This section details the pharmacodynamic (PD) and pharmacokinetic (PK) profiles of research candidates derived from the this compound scaffold. The investigations encompass their mechanisms of action, biological targets, and their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are pivotal in determining their potential as therapeutic agents.
Pharmacodynamic Profile of this compound Derivatives
The pharmacodynamic properties of various derivatives of this compound have been explored to understand their biological effects and mechanisms of action. These studies have revealed a range of activities, from central nervous system effects to antimicrobial properties.
One notable derivative, 4-(4-chlorophenyl)-4-hydroxypiperidine , is a known metabolite of the antipsychotic drug haloperidol (B65202). drugbank.comhmdb.ca This metabolite has been shown to be an inhibitor of the human liver cytochrome P450 2D6 (CYP2D6) in vitro. researchgate.net The inhibition of this key drug-metabolizing enzyme suggests a potential for drug-drug interactions if co-administered with other substances that are substrates for CYP2D6. researchgate.net
Another area of investigation has been the development of trans-3-substituted aminomethyl-5-(4-(4-chlorophenyl)cyclohexyl)-1,3,4-oxadiazole-2(3H)-thiones . These compounds, synthesized from trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, have been evaluated for their potential cognitive-enhancing and antibacterial activities. researchgate.net In silico docking studies have suggested that these derivatives have a high binding affinity for target receptors, with binding energies ranging from 8.1 to 12.3 kcal/mol, which is comparable to the established drug donepezil. researchgate.net
Furthermore, derivatives such as 4'-Fluoro-4-{[4-(phenyl)-4-alkoxy-cyclo-hexyl]amino}butyrophenones have demonstrated tranquilizing activity in preclinical models. google.com Their central nervous system depressant effects were observed through various behavioral tests in animals, indicating their potential utility in managing anxiety and other behavioral conditions. google.com
The structural features of these derivatives, particularly the presence of the p-chlorophenyl group and the cyclohexane core, are crucial for their interaction with biological targets. For instance, in some derivatives, the acetyl group introduces a polar ketone functionality, while the p-chlorophenyl substituent contributes to steric bulk and electronic effects, which can modulate the binding to enzymes or receptors.
Interactive Data Table: Pharmacodynamic Properties of this compound Derivatives
| Compound/Derivative Class | Biological Target/Activity | Key Findings |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | CYP2D6 Inhibition | A metabolite of haloperidol that inhibits a key drug-metabolizing enzyme in vitro. drugbank.comhmdb.caresearchgate.net |
| trans-3-substituted aminomethyl-5-(4-(4-chlorophenyl)cyclohexyl)-1,3,4-oxadiazole-2(3H)-thiones | Cognitive Enhancement, Antibacterial | In silico studies show high binding energies to target receptors, comparable to donepezil. researchgate.net |
| 4'-Fluoro-4-{[4-(phenyl)-4-alkoxy-cyclo-hexyl]amino}butyrophenones | Tranquilizing Activity | Demonstrated CNS depressant effects in animal models. google.com |
Pharmacokinetic Profile of this compound Derivatives
The pharmacokinetic evaluation of drug candidates, encompassing their absorption, distribution, metabolism, and excretion (ADME), is essential for predicting their in vivo behavior. While comprehensive in vivo pharmacokinetic data for all derivatives of this compound are not extensively available in the public domain, in silico and in vitro studies have provided valuable insights.
For the trans-3-substituted aminomethyl-5-(4-(4-chlorophenyl)cyclohexyl)-1,3,4-oxadiazole-2(3H)-thiones , in silico ADME predictions have suggested favorable pharmacokinetic properties, including the potential for blood-brain barrier penetration. researchgate.net These computational analyses are instrumental in the early stages of drug development for prioritizing compounds for further experimental studies.
The metabolism of related structures has also been a subject of investigation. For instance, the parent compound, haloperidol, is extensively metabolized in the liver, with one of its metabolites being 4-(4-chlorophenyl)-4-hydroxypiperidine . drugbank.com The formation of this metabolite is a key step in the biotransformation of haloperidol.
Interactive Data Table: In Silico ADME Predictions for this compound Derivatives
| Derivative Class | Predicted Property | Significance |
| trans-3-substituted aminomethyl-5-(4-(4-chlorophenyl)cyclohexyl)-1,3,4-oxadiazole-2(3H)-thiones | Blood-Brain Barrier Penetration | Suggests potential for central nervous system activity. researchgate.net |
| trans-3-substituted aminomethyl-5-(4-(4-chlorophenyl)cyclohexyl)-1,3,4-oxadiazole-2(3H)-thiones | Favorable Pharmacokinetic Features | Indicates good drug-like properties in early assessment. researchgate.net |
Advanced Analytical Characterization Techniques for 4 4 Chlorophenyl Cyclohexanol
High-Resolution Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for the detailed structural analysis of 4-(4-chlorophenyl)cyclohexanol, providing fundamental information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the structure and distinguish between its cis and trans isomers.
In ¹H NMR, the chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring are particularly informative. The protons on the carbon bearing the hydroxyl group (H-1) and the carbon attached to the chlorophenyl group (H-4) show distinct signals. The relative stereochemistry (cis or trans) influences the magnetic environment of these and adjacent protons, leading to different chemical shifts and splitting patterns. For instance, in related cyclohexanol (B46403) derivatives, the proton at C-1 in the trans isomer (with an equatorial hydroxyl group) typically appears at a different chemical shift compared to the cis isomer (with an axial hydroxyl group). bhu.ac.in Aromatic protons on the 4-chlorophenyl ring typically appear as a set of doublets in the range of δ 7.1-7.3 ppm. rsc.org
¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the cyclohexane ring and the 4-chlorophenyl group. The chemical shifts of C-1 and C-4 are particularly sensitive to the isomeric configuration.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Isomers
| Nucleus | Position | Expected Chemical Shift (δ, ppm) for trans Isomer | Expected Chemical Shift (δ, ppm) for cis Isomer |
|---|---|---|---|
| ¹H | H-1 (CH-OH) | ~3.6 (multiplet) | ~4.0 (multiplet) |
| ¹H | H-4 (CH-Ar) | ~2.5 (multiplet) | ~2.8 (multiplet) |
| ¹H | Cyclohexyl CH₂ | 1.4 - 2.2 (multiple signals) | 1.4 - 2.2 (multiple signals) |
| ¹H | Aromatic (Ar-H) | 7.2 - 7.3 (multiplets) | 7.2 - 7.3 (multiplets) |
| ¹³C | C-1 (CH-OH) | ~70-75 | ~68-72 |
| ¹³C | C-4 (CH-Ar) | ~40-45 | ~38-42 |
| ¹³C | Cyclohexyl CH₂ | 25 - 35 (multiple signals) | 25 - 35 (multiple signals) |
| ¹³C | Aromatic (Ar-C) | 128 - 145 (multiple signals) | 128 - 145 (multiple signals) |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The data presented are estimates based on analogous structures.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them excellent for identifying functional groups. photothermal.com
In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region. Aliphatic C-H stretching from the cyclohexane ring will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The presence of the chlorophenyl group is confirmed by aromatic C=C stretching vibrations around 1490-1600 cm⁻¹ and a C-Cl stretching vibration, which is typically found in the 1000-1100 cm⁻¹ region. materialsciencejournal.org
Raman spectroscopy, which measures light scattering, is particularly sensitive to non-polar, symmetric bonds. photothermal.com It provides complementary information, especially for the C-C bonds of the aromatic and cyclohexyl rings and the C-Cl bond.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretching | 3200 - 3600 (Broad) | Weak |
| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |
| Aromatic (C-H) | Stretching | 3000 - 3100 | Strong |
| Aromatic (C=C) | Stretching | 1490 - 1600 | Strong |
| Alcohol (C-O) | Stretching | 1000 - 1200 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns.
The molecular formula for this compound is C₁₂H₁₅ClO. The presence of chlorine is readily identifiable due to its isotopic signature: ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two m/z units, with a relative intensity ratio of 3:1. chemguide.co.uk
Common fragmentation pathways for this molecule under electron ionization (EI) would include the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at [M-18]⁺. Cleavage of the bond between the cyclohexane ring and the chlorophenyl group can also occur. libretexts.org Further fragmentation of the cyclohexyl ring can lead to a series of smaller ions.
Table 3: Expected Mass Spectrometry Peaks for this compound
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 212/214 | [C₁₂H₁₅ClO]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 194/196 | [C₁₂H₁₃Cl]⁺ | Loss of H₂O |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
| 101 | [C₆H₁₃O]⁺ | Cyclohexanol cation |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Note: The m/z values correspond to the major isotope (³⁵Cl). The presence of the ³⁷Cl isotope will result in corresponding peaks at m/z+2.
Chromatographic and Separation Science Applications
Chromatographic techniques are essential for separating this compound from impurities and for resolving its cis and trans isomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for separating its geometric isomers. The separation of cis and trans isomers is crucial as their physical properties and subsequent reactivity can differ significantly. mtc-usa.com
This separation is typically achieved using a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The difference in polarity and shape between the cis and trans isomers allows for their differential retention on the stationary phase. nih.gov Detection is commonly performed using a UV-Vis detector, as the chlorophenyl group provides strong chromophoric activity. For challenging separations, chiral stationary phases can also be employed. nih.gov
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water or Methanol/Water mixture |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at ~225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-40 °C |
Gas Chromatography (GC) for Volatile Analysis and Quantification
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov this compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification.
To improve volatility and peak shape, the alcohol functional group may be derivatized, for example, through silylation to form a trimethylsilyl (B98337) (TMS) ether. epa.gov The analysis is performed using a capillary column with a non-polar or medium-polarity stationary phase. A programmed temperature ramp is used to ensure efficient elution of the compound. GC-MS analysis provides both retention time data for quantification and mass spectra for unambiguous peak identification. researchgate.netnih.gov
Table 5: Typical Gas Chromatography Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100°C, ramp to 280°C at 10-15°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
| Derivatization | Optional: with BSTFA or other silylating agent |
X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformation
Extensive searches for published X-ray diffraction data for the specific compound this compound did not yield any publicly available crystal structures. While crystallographic information exists for structurally related molecules, such as trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, this information does not fall within the strict scope of the present article.
Therefore, a detailed analysis of the solid-state molecular architecture and conformation of this compound based on experimental X-ray diffraction data cannot be provided at this time. Further research and publication of the crystal structure of both cis- and trans-4-(4-Chlorophenyl)cyclohexanol are required to elucidate their precise three-dimensional arrangements, including bond lengths, bond angles, and the conformational preferences of the cyclohexyl ring and its substituents in the solid state.
Strategic Applications of 4 4 Chlorophenyl Cyclohexanol in Advanced Chemical Synthesis
Role as a Key Intermediate in Complex Pharmaceutical Synthesis (e.g., Atovaquone)
One of the most prominent applications of 4-(4-chlorophenyl)cyclohexanol is its role as a crucial intermediate in the synthesis of the pharmaceutical agent Atovaquone. researchgate.netpatsnap.comresearchgate.net Atovaquone is a hydroxynaphthoquinone that is effective in the treatment and prevention of Pneumocystis jirovecii pneumonia and is also used in combination with proguanil (B194036) for malaria. google.compharmaffiliates.com The synthesis of Atovaquone often involves the use of this compound or its oxidized form, 4-(4-chlorophenyl)cyclohexanone (B27520), or its corresponding carboxylic acid. researchgate.netresearchgate.net
Several synthetic routes to Atovaquone utilize this compound or its derivatives. One method involves the condensation of α-naphthol with this compound under acidic catalysis to yield 2-(4-(4-chlorophenyl)cyclohexyl)-1-naphthol. patsnap.com This intermediate is then oxidized to form 2-(4-(4-chlorophenyl)cyclohexyl)-1,4-naphthoquinone, which undergoes further reactions to produce Atovaquone. patsnap.com Another approach describes a stereospecific process starting from α-tetralone and 4-(4-chlorophenyl)cyclohexanone. researchgate.netresearchgate.net The trans-isomer of the 4-(4-chlorophenyl)cyclohexyl moiety is particularly important for the biological activity of Atovaquone, making stereochemical control a critical aspect of the synthesis.
The following table outlines a simplified reaction scheme for the synthesis of an Atovaquone precursor from this compound:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| This compound | α-Naphthol | p-Toluenesulfonic acid | 2-(4-(4-Chlorophenyl)cyclohexyl)-1-naphthol | patsnap.com |
Precursor for the Development of Novel Therapeutic Agents
Beyond its established role in Atovaquone synthesis, this compound serves as a valuable precursor for the development of a diverse range of novel therapeutic agents. Its structural motif is a key component in the exploration of new drugs with various pharmacological activities.
Research has shown that derivatives of the closely related 4-(4-chlorophenyl)cyclohexanecarboxylic acid, which can be synthesized from this compound, exhibit significant antibacterial properties. For instance, hydrazone derivatives have demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The 4-(4-chlorophenyl)cyclohexyl framework is also being investigated in the design of compounds with potential antihistaminic and anti-inflammatory effects.
Furthermore, the broader class of cyclohexanol (B46403) derivatives is a subject of interest in medicinal chemistry. For example, structurally related cyclohexanols are precursors to drugs like ambroxol, a mucolytic agent. The lipophilic nature of the chlorophenyl group combined with the cyclohexanol ring makes this scaffold attractive for designing molecules that can penetrate the central nervous system, leading to its exploration in the context of neuroinflammatory diseases and as potential anticonvulsants. nih.govnih.gov
Utility in Agrochemical and Specialty Chemical Research and Development
The applications of this compound and its derivatives extend beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals. The oxidized form, 4-(4-chlorophenyl)cyclohexanone, is noted as an intermediate in the synthesis of herbicides. cymitquimica.com
A related compound, 8-(4-chlorophenyl)-1,4-dioxaspiro google.comdecane, which can be derived from 4-(4-chlorophenyl)cyclohexanone, is utilized as a precursor for the synthesis of various agrochemicals, including insecticides, herbicides, and fungicides. lookchem.com The unique structural features of these compounds contribute to the development of new and effective crop protection agents.
In the field of specialty chemicals, the versatile reactivity of the hydroxyl and chlorophenyl groups in this compound allows for its use as a building block in the synthesis of various organic compounds and polymers.
Comparative and Analogous Chemical Entity Research Involving 4 4 Chlorophenyl Cyclohexanol
Structure-Activity Comparisons with Cyclohexane-Based Analogues
The structure-activity relationship (SAR) is a fundamental concept that links the chemical structure of a molecule to its biological activity. For 4-(4-Chlorophenyl)cyclohexanol, comparisons with other cyclohexane-based analogues are crucial for identifying key structural motifs responsible for its properties.
Research on various phenylcyclohexanol derivatives demonstrates that the positioning of the phenyl group on the cyclohexane (B81311) ring significantly impacts reactivity. For instance, 1-phenylcyclohexanol (B105894) shows different chemical behavior compared to 2-phenylcyclohexanol (B1664101). The steric hindrance from the 1-phenyl group can direct reactions like dehydration towards a single, more stable alkene product, whereas 2-phenylcyclohexanol may form multiple products due to potential carbocation rearrangements.
The introduction of other functional groups onto the cyclohexane ring also modulates activity. Studies on 4-amino-4-arylcyclohexanones, which can be reduced to the corresponding cyclohexanols, have shown that the stereochemistry of the hydroxyl and amino groups is critical for analgesic potency. Invariably, isomers where the hydroxyl and amino groups are in a trans configuration are more potent than their cis counterparts. This highlights the importance of the three-dimensional arrangement of functional groups on the cyclohexane scaffold.
Furthermore, research into D-chiro-inositol (a substituted cyclohexanehexol) analogues has shown that modifications at different positions of the cyclohexanol (B46403) ring have varied effects on insulin-like activity. This suggests that the position of the hydroxyl group and other substituents on the cyclohexane ring of this compound is likely a key determinant of its biological interactions. researchgate.net
| Analogue | Structural Difference from this compound | Key Research Finding |
|---|---|---|
| 1-Phenylcyclohexanol | Phenyl group at position 1; no chlorine substituent. | Serves as an intermediate in chemical synthesis; steric effects of the phenyl group influence reaction outcomes. |
| trans-2-Phenylcyclohexanol | Phenyl group at position 2; no chlorine substituent; specific stereoisomer. | Used as a chiral auxiliary in asymmetric synthesis. acs.org |
| 4-Amino-4-arylcyclohexanols | Presence of an amino group at position 4. | The trans configuration of hydroxyl and amino groups is generally more potent in analgesic studies. |
| 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Carboxylic acid group instead of a hydroxyl group. | Serves as a key intermediate in the synthesis of the antimalarial drug atovaquone. |
Effects of Phenyl Ring Substituents on Chemical Reactivity and Biological Properties
The nature and position of substituents on the phenyl ring can dramatically alter a molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its chemical reactivity and biological interactions. The 4-chloro substituent in this compound is a key feature that distinguishes it from its parent compound, 4-phenylcyclohexanol.
Halogens like chlorine are electron-withdrawing groups due to their high electronegativity, which can influence the reactivity of the aromatic ring. libretexts.org The introduction of a chlorine atom can also increase the lipophilicity of the molecule, which may affect its ability to cross biological membranes. nih.gov Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets like proteins. nih.gov
Comparative studies on other classes of bioactive compounds confirm the importance of halogen substituents. In research on antiplasmodial 4-aminoquinolines, 7-chloro, 7-bromo, and 7-iodo analogues showed comparable high activity, whereas 7-fluoro and 7-trifluoromethyl analogues were substantially less active. nih.gov This indicates that the type of halogen and its electronic and steric properties are critical. In another example, modifying the bioactive natural product fingolimod (B1672674) to create siponimod (B560413) involved replacing a flexible chain with a rigid aromatic ring and cyclohexane, and adding a trifluoromethyl group, which boosted activity more than 30-fold compared to the unsubstituted version. mdpi.com
The position of the substituent is also vital. In substituted phenols, an electron-withdrawing group has a more significant effect on acidity when it is at the para or ortho position compared to the meta position, due to resonance effects. tru.ca This principle suggests that the para position of the chlorine in this compound is significant for its electronic influence on the phenyl ring.
| Substituent at Phenyl Position 4 | General Effect | Potential Impact on Phenylcyclohexanol Properties |
|---|---|---|
| -H (Hydrogen) | Baseline reference, non-substituted. | Lower lipophilicity compared to halogenated analogues. |
| -Cl (Chloro) | Electron-withdrawing, increases lipophilicity. | Alters ring reactivity; can engage in halogen bonding, potentially improving binding affinity. nih.gov |
| -F (Fluoro) | Strongly electron-withdrawing, can improve metabolic stability. | May serve as a bioisostere for a hydroxyl group, potentially altering biological interactions. nih.gov |
| -Br (Bromo) / -I (Iodo) | Electron-withdrawing, significantly increases lipophilicity and size. | Larger size may introduce steric hindrance or enhance van der Waals interactions. nih.gov |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing and lipophilic. | Can significantly enhance biological potency and metabolic stability. mdpi.com |
Cyclohexanol Ring System Modifications and Their Research Implications
Modifying the cyclohexanol ring itself is another avenue of research to create new analogues with different properties. These modifications can include altering the ring conformation, changing it to a different ring system, or converting the hydroxyl group into other functionalities.
One area of research involves the synthesis of cyclohexene (B86901) derivatives from cyclohexanol precursors. The introduction of a double bond into the ring changes its geometry from a flexible chair or boat conformation to a more rigid, planar structure. This rigidity can be advantageous for locking the molecule into a specific conformation required for biological activity. Research on cyclohexene derivatives has led to the development of potent anti-sepsis agents by modifying the linkers and substituents attached to the cyclohexene core. bohrium.com
The conversion of the hydroxyl group to other functionalities, such as a ketone (cyclohexanone) or a carboxylic acid, creates compounds with fundamentally different chemical properties. For example, 4-(4-chlorophenyl)cyclohexanecarboxylic acid is a key building block for the drug atovaquone, demonstrating the utility of such modifications. The reduction of 2-amino-2-phenylcyclohexanone (B3026242) yields 2-amino-2-phenylcyclohexanol, a related but distinct compound with its own set of potential applications in medicinal chemistry. smolecule.com
Ring-closure reactions involving unsaturated peroxy radicals with a cyclohexane backbone are studied in atmospheric chemistry, showing that the cyclohexane framework can participate in complex cyclization reactions. rsc.org While in a different field, this highlights the chemical versatility of the cyclohexane ring system. In drug design, replacing the cyclohexane ring with other cyclic systems, such as cyclopentane (B165970) or cycloheptane, or even heterocyclic rings, is a common strategy to explore new chemical space and optimize pharmacokinetic and pharmacodynamic properties.
Q & A
Q. What are the common synthetic routes for 4-(4-Chlorophenyl)cyclohexanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cyclohexane oxidation. For example, cyclohexane derivatives can be oxidized to yield cyclohexanol intermediates, which are then functionalized with a 4-chlorophenyl group via electrophilic substitution . Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for efficient electrophilic substitution .
- Temperature control : Maintaining 60–80°C during oxidation to minimize byproducts like cyclohexanone .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve ≥98% purity .
Q. How can researchers characterize the purity and structural conformation of this compound?
- Methodological Answer :
- Purity : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to quantify impurities (<0.5% moisture) .
- Structural confirmation :
- NMR : ¹H/¹³C NMR to identify cyclohexanol backbone and chlorophenyl substituents (e.g., δ 1.5–2.5 ppm for cyclohexanol protons; δ 7.2–7.4 ppm for aromatic Cl-substituted protons) .
- Mass Spectrometry : ESI-MS (m/z = 212.66 [M+H]⁺) for molecular weight validation .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical predictions and experimental stereochemical outcomes in this compound synthesis?
- Methodological Answer : Discrepancies often arise from steric effects during cyclohexanol ring formation. Approaches include:
- Computational modeling : Density Functional Theory (DFT) to predict transition-state energies and preferred conformers .
- X-ray crystallography : Single-crystal analysis to confirm stereochemistry (e.g., chair vs. boat cyclohexanol conformation) .
- Control experiments : Systematic variation of substituent positions to isolate stereoisomers for comparative analysis .
Q. How do solvent polarity and temperature affect the polymorphic forms of this compound, and what techniques identify these forms?
- Methodological Answer :
- Polymorph screening : Use polar solvents (e.g., DMSO) at low temperatures (4°C) to favor crystalline Form A, while non-polar solvents (hexane) at 25°C yield Form B .
- Analytical techniques :
- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7° for Form A vs. 10.3°, 22.1° for Form B) .
- DSC : Melting point variations (Form A: 145–147°C; Form B: 138–140°C) .
Q. What are the key considerations for handling this compound in moisture-sensitive reactions?
- Methodological Answer :
- Storage : Anhydrous conditions (desiccator with P₂O₅) to prevent hydrolysis of the chlorophenyl group .
- Reaction setup : Use Schlenk lines or gloveboxes under N₂/Ar atmosphere .
- Monitoring : Karl Fischer titration to ensure moisture levels <0.1% in solvents .
Data Contradiction and Analysis
Q. How should researchers address conflicting data on the thermal stability of this compound?
- Methodological Answer :
- TGA-DSC : Perform coupled thermogravimetric and calorimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition thresholds .
- Reproducibility checks : Compare results across labs using standardized protocols (e.g., ASTM E537) .
- Byproduct identification : GC-MS to detect degradation products like 4-chlorophenol (m/z = 128.55) .
Application-Oriented Research
Q. What role does this compound play as an intermediate in synthesizing bioactive molecules?
- Methodological Answer :
- Functionalization : React with acetic anhydride to form ester derivatives for prodrug development (e.g., 70% yield in THF with DMAP catalyst) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl compounds (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
